molecular formula C17H23N3O4S B2784108 Methyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235102-94-9

Methyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2784108
CAS No.: 1235102-94-9
M. Wt: 365.45
InChI Key: XZIYPLHCIQKEED-UHFFFAOYSA-N
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Description

Methyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound known for its wide range of applications in scientific research, especially in the fields of chemistry, biology, medicine, and industry. This compound features a piperidine ring, a characteristic structure in numerous bioactive molecules. The unique combination of functional groups within the molecule contributes to its versatility in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multiple steps starting from simpler organic compounds. The process often begins with the protection of amino groups, followed by amide bond formation, and concludes with piperidine ring introduction. Common reagents include methylating agents, amides, and thiol derivatives, with conditions such as heating under reflux, use of inert atmospheres, and careful pH control being crucial for success.

Industrial Production Methods

For industrial-scale production, the focus is on optimizing yield and purity while minimizing cost and waste. This can involve continuous flow chemistry for better control over reaction conditions, advanced purification techniques like crystallization and chromatography, and the use of catalysts to speed up reactions and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The carbonyl groups in the molecule are susceptible to reduction by agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, typically facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). Conditions vary but often involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions depend on the conditions and reagents used. For instance, oxidation of the methylthio group results in sulfoxides or sulfones, while reduction of carbonyl groups produces corresponding alcohols or amines.

Scientific Research Applications

Methyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is utilized in various research domains:

  • Chemistry: : Studied for its reactivity and role in complex organic synthesis, especially in the development of new methodologies and reaction mechanisms.

  • Biology: : Used in biological assays to understand enzyme functions and interactions due to its unique functional groups and structural characteristics.

  • Medicine: : Investigated for potential therapeutic applications, including as a scaffold for drug development, owing to its bioactive piperidine ring.

  • Industry: : Applied in the production of advanced materials and chemical intermediates, benefiting from its robust chemical properties.

Mechanism of Action

The compound exerts its effects through its interactions with various molecular targets:

  • Molecular Targets: : It interacts with enzymes and receptors, often inhibiting or activating specific biochemical pathways.

  • Pathways Involved: : It can modulate signaling pathways, affect metabolic processes, and influence cell proliferation and apoptosis.

These mechanisms are studied extensively to understand its potential in therapeutic contexts, such as anticancer, antiviral, or anti-inflammatory applications.

Comparison with Similar Compounds

Similar Compounds

Other compounds with similar structures include:

  • N-methyl-2-piperidone

  • Methyl 4-piperidone-1-carboxylate

  • 2-(Methylthio)benzoic acid

Highlighting Uniqueness

What sets Methyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate apart is its specific arrangement of functional groups, which confers unique chemical reactivity and biological activity. The piperidine ring, combined with the amide and methylthio functionalities, provides a versatile scaffold for various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 4-[[[2-(2-methylsulfanylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-24-17(23)20-9-7-12(8-10-20)11-18-15(21)16(22)19-13-5-3-4-6-14(13)25-2/h3-6,12H,7-11H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIYPLHCIQKEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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